molecular formula C15H17Cl2N3O2 B7629880 1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea

1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea

Cat. No.: B7629880
M. Wt: 342.2 g/mol
InChI Key: OSICXIUAWZNHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea, also known as MK-0249, is a small molecule inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring cannabinoids in the body. Endocannabinoids have been shown to have various physiological functions, including pain relief, anti-inflammatory effects, and regulation of appetite. Therefore, inhibition of FAAH has been proposed as a potential therapeutic target for various diseases, including pain, inflammation, and anxiety.

Mechanism of Action

The mechanism of action of 1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea involves inhibition of FAAH, which prevents the breakdown of endocannabinoids. This results in increased levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce various physiological effects. The exact mechanism of how endocannabinoids produce these effects is not fully understood, but it is thought to involve modulation of neurotransmitter release and signaling pathways.
Biochemical and physiological effects:
Inhibition of FAAH by this compound has been shown to produce several biochemical and physiological effects. These include increased levels of endocannabinoids, activation of cannabinoid receptors, modulation of neurotransmitter release, and regulation of inflammatory pathways. These effects have been linked to the potential therapeutic effects of this compound in various disease models.

Advantages and Limitations for Lab Experiments

1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea has several advantages for laboratory experiments. It is a small molecule inhibitor, which makes it easy to synthesize and purify. It has also been extensively studied in preclinical models, which provides a wealth of data on its potential therapeutic effects. However, there are also limitations to using this compound in laboratory experiments. Its specificity for FAAH may limit its potential therapeutic effects, as other enzymes may also be involved in the breakdown of endocannabinoids. Additionally, the effects of this compound may vary depending on the experimental model and conditions.

Future Directions

There are several future directions for research on 1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea. One area of interest is the potential therapeutic effects of this compound in human clinical trials. Another area of interest is the development of more specific inhibitors of FAAH, which may have improved therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of endocannabinoids and their potential therapeutic effects in various disease models.

Synthesis Methods

The synthesis of 1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea involves several steps, starting from commercially available starting materials. The key step involves the formation of the cyclopropyl ring, followed by the introduction of the urea moiety. The final product is obtained after purification and isolation steps. The synthesis of this compound has been described in several scientific publications.

Scientific Research Applications

1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea has been extensively studied in preclinical models for its potential therapeutic effects. Several studies have shown that inhibition of FAAH by this compound leads to increased levels of endocannabinoids, resulting in pain relief, anti-inflammatory effects, and anxiolytic effects. This compound has also been shown to have potential therapeutic effects in various disease models, including neuropathic pain, inflammatory bowel disease, and anxiety disorders.

Properties

IUPAC Name

1-[2-(2,3-dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O2/c1-20-6-5-11(14(20)21)18-15(22)19-12-7-9(12)8-3-2-4-10(16)13(8)17/h2-4,9,11-12H,5-7H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSICXIUAWZNHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)NC(=O)NC2CC2C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.